molecular formula C14H13NO B188535 N-(4-Methylphenyl)benzamide CAS No. 582-78-5

N-(4-Methylphenyl)benzamide

Cat. No.: B188535
CAS No.: 582-78-5
M. Wt: 211.26 g/mol
InChI Key: YUIHXKGKVSVIEL-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)benzamide, also known as p-toluoylaniline or 4’-methylbenzanilide, is an organic compound with the molecular formula C14H13NO. It is a derivative of benzamide where the amide nitrogen is bonded to a 4-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Methylphenyl)benzamide can be synthesized through the acylation of 4-methylaniline (p-toluidine) with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+CH3C6H4NH2C6H5CONHC6H4CH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{C}_6\text{H}_4\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONH}\text{C}_6\text{H}_4\text{CH}_3 + \text{HCl} C6​H5​COCl+CH3​C6​H4​NH2​→C6​H5​CONHC6​H4​CH3​+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out using continuous flow processes. This method involves the use of microreactors to control reaction conditions precisely, leading to higher yields and better selectivity. The starting materials, 4-methylaniline and benzoyl chloride, are fed into the microreactor, where the reaction occurs under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-methylbenzoic acid.

    Reduction: N-(4-methylphenyl)benzylamine.

    Substitution: 4-nitro-N-(4-methylphenyl)benzamide, 4-bromo-N-(4-methylphenyl)benzamide.

Scientific Research Applications

Synthetic Methods

  • Acylation Reactions : The primary method for synthesizing N-(4-Methylphenyl)benzamide involves acylation reactions using benzoyl chloride or benzoic anhydride.
    • Route 1 : Acylation of 4-methyl-3-nitroaniline with benzoyl chloride followed by reduction.
    • Route 2 : Direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, which is more efficient due to fewer steps involved.
  • Microreactor Technology : Recent advancements in microreactor technology have improved the efficiency of synthesis, achieving yields of up to 85.7% in just 10 minutes under optimized conditions .

Biochemical Analysis

This compound plays a crucial role in biochemical research, particularly in the study of DNA methylation. It has been shown to inhibit DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B. This inhibition can lead to the re-expression of genes silenced by methylation, making it a potential therapeutic agent for conditions like leukemia.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antibacterial and antioxidant agents, contributing to drug discovery efforts .

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing new compounds with desirable physical and chemical characteristics .

Case Study 1: Inhibition of DNA Methylation

Research demonstrated that this compound effectively inhibits DNMTs, leading to significant changes in gene expression profiles in leukemia cell lines. This study highlights its potential as a therapeutic agent in cancer treatment.

Case Study 2: Synthesis Optimization Using Microreactors

A study utilizing computational fluid dynamics to model the synthesis of this compound in microreactors revealed that temperature and residence time significantly influence yield and byproduct formation. Increasing temperature from 30°C to 70°C improved production from approximately 42% to 76% .

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

N-(4-Methylphenyl)benzamide can be compared with other similar compounds, such as:

  • N-(2-Chlorophenyl)benzamide
  • 2-Chloro-N-phenylbenzamide
  • N-(2,3-Dichlorophenyl)benzamide
  • N-(3,4-Dichlorophenyl)benzamide

These compounds share a similar benzamide core structure but differ in the substituents on the aromatic rings The presence of different substituents can influence their chemical reactivity, physical properties, and biological activities

This compound is unique due to the presence of a methyl group on the phenyl ring, which can affect its steric and electronic properties, making it distinct from its chlorinated analogs.

Biological Activity

N-(4-Methylphenyl)benzamide, also known as N4MPBA, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

This compound is characterized by its aromatic amide structure, which influences its interaction with biological targets. The presence of the para-methylphenyl group enhances its lipophilicity and may affect its binding affinity to various enzymes and receptors.

2.1 Inhibition of DNA Methylation

Research indicates that N4MPBA plays a significant role in inhibiting DNA methylation by interacting with DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B. This inhibition can lead to the re-expression of silenced genes, particularly in cancer cells. For instance, in KG-1 leukemia cells, N4MPBA induced the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter.

2.2 Antimicrobial Activity

N4MPBA has been evaluated for its antimicrobial properties. A study reported that derivatives of this compound exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae at concentrations as low as 1 µg/mL .

3.1 Interaction with Enzymes

The molecular mechanism underlying the biological activity of N4MPBA primarily involves its binding to DNMTs. The compound's structure allows it to fit into the active site of these enzymes, thereby inhibiting their activity and preventing the methylation of DNA. This inhibition can lead to significant changes in gene expression profiles and cellular behavior.

3.2 Cytotoxicity and Dosage Effects

The effects of N4MPBA vary with dosage in animal models. Low doses effectively inhibit DNMT activity without significant toxicity, while higher doses may result in adverse effects. Studies have shown that a threshold dosage is required to achieve optimal inhibition of DNMT activity.

4.1 Case Study: Antiviral Activity

In addition to its role in DNA methylation inhibition, N4MPBA has been investigated for its antiviral properties. A study highlighted that compounds similar to N4MPBA exhibited moderate inhibitory effects against HIV-1 integrase interactions . The percentage inhibition rates were significant, with some compounds achieving over 50% inhibition in vitro.

4.2 Table: Summary of Biological Activities

Biological ActivityTarget Organism/EnzymeObserved EffectReference
DNA Methylation InhibitionDNMT1, DNMT3A, DNMT3BInduction of gene re-expression
AntibacterialE. coli, S. aureusInhibition at 1 µg/mL
AntifungalA. niger, A. oryzaeInhibition at 1 µg/mL
AntiviralHIV-1 Integrase>50% inhibition

5. Conclusion

This compound demonstrates significant biological activity through various mechanisms, including the inhibition of DNA methylation and antimicrobial properties. Its ability to modulate gene expression makes it a potential candidate for therapeutic applications in cancer treatment and infectious diseases.

Further research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic potential across different biological systems. The compound's diverse activities underscore its importance in medicinal chemistry and pharmacology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-Methylphenyl)benzamide, and what critical steps ensure high yield and purity?

  • Methodological Answer : this compound is typically synthesized via a coupling reaction between 4-methylaniline and benzoyl chloride derivatives. Critical steps include:

  • Activation of the carbonyl group : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation at low temperatures (−50°C) to minimize side reactions .
  • Purification : Column chromatography (e.g., chloroform/methanol eluent) and crystallization (e.g., dimethyl ether) are essential to isolate the product with >95% purity .
  • Validation : Confirm structure via NMR, IR, and mass spectrometry .

Q. Which crystallographic tools are recommended for resolving the molecular structure of this compound?

  • Methodological Answer :

  • Data collection : Use a Bruker APEXII CCD X-ray diffractometer with MoKα radiation (λ = 0.71073 Å) to collect intensity data .
  • Structure solution : Employ SHELXS or SHELXD for phase determination and SHELXL for refinement, achieving R values < 0.05 for high confidence .
  • Visualization : ORTEP-3 or WinGX can generate thermal ellipsoid diagrams and analyze intermolecular interactions (e.g., C—H⋯O hydrogen bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., unexpected bond angles or R-factor discrepancies) for this compound?

  • Methodological Answer :

  • Validation : Cross-check refined coordinates using PLATON or Mercury to detect twinning or disorder. For example, a dihedral angle deviation of 16.28° vs. expected planar geometry may indicate conformational flexibility .
  • Data reprocessing : Re-examine absorption corrections (e.g., SADABS) and refine H-atom parameters with constrained or isotropic models .
  • Alternative methods : Validate using spectroscopic data (e.g., NOESY for spatial proximity) or computational geometry optimization (DFT) .

Q. What strategies optimize the biological activity of this compound derivatives in anticancer studies?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the para-position to enhance metabolic stability and lipophilicity .
  • Bioassays : Test cytotoxicity against cancer cell lines (e.g., renal adenocarcinoma 769-P) using MTT assays. For example, benzamide derivatives with 4-methylphenyl groups showed G1-phase cell cycle arrest and dose-dependent apoptosis .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like MMP-9 or NF-κB .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound complexes?

  • Methodological Answer :

  • pH titration : Measure fluorescence intensity across pH 2.7–10.1 (using 0.1 M HCl/NaOH). Protonation of the amide group at acidic pH quenches fluorescence, while deprotonation enhances it .
  • Solvent screening : Compare quantum yields in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Polar solvents stabilize excited states, increasing emission intensity .
  • Metal ion sensing : Test interactions with Pb²⁺ or Cu²⁺; fluorescence quenching indicates complex formation .

Properties

IUPAC Name

N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIHXKGKVSVIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206946
Record name 4'-Methylbenzanilide
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

582-78-5
Record name N-(4-Methylphenyl)benzamide
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Record name 4'-Methylbenzanilide
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Record name p-Benzotoluidide
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Record name 4'-Methylbenzanilide
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Record name 4'-methylbenzanilide
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Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (20 mg, 0.105 mmol, 5.1 mol %), benzamide (250 mg, 2.06 mmol), K2CO3 (600 mg, 4.34 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (26 μL, 0.217 mmol, 10.5 mol %) and 4-chlorotoluene (1.0 mL, 8.44 mmol) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 140° C. for 46 h. The resulting black suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 2:1; 15 mL fractions). Fractions 5-15 were concentrated, the solid residue was suspended in 10 mL of hexane and filtered to provide 413 mg (95% yield) of the product as white crystals. The 1H NMR spectrum was in accord with that reported by Erdik et al. Erdik, E.; Daskapan, T. J. Chem. Soc., Perkin Trans. 1 1999, 3139.
Quantity
26 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

To a 0° C. dichloromethane (300 mL) solution of 25 mL (274 mmol) of aniline was added 16 mL (123 mmol) para-toluoyl chloride over 10 min. The mixture was stirred at room temperature for 0.5 h, treated with 200 mL of ether and filtered immediately. The filtrate was washed with 1 M HCl (2×50 mL), 0.1 M NaOH (2×50 mL), and saturated aqueous ammonium chloride, dried over Na2SO4 and concentrated. Para-methylbenzanilide (17.3 g) was obtained as a tan solid and used directly.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.